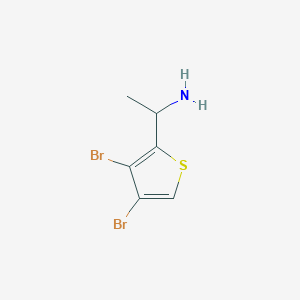
behenoyl Coenzyme A (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Behenoyl Coenzyme A (ammonium salt) is a derivative of behenic acid, a long-chain saturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is often used in scientific research to study enzyme activities and metabolic pathways involving long-chain fatty acids.
準備方法
Synthetic Routes and Reaction Conditions
Behenoyl Coenzyme A (ammonium salt) can be synthesized through a multi-step process involving the activation of behenic acid to its acyl chloride form, followed by its reaction with coenzyme A. The general steps include:
Activation of Behenic Acid: Behenic acid is converted to behenoyl chloride using thionyl chloride or oxalyl chloride.
Formation of Behenoyl Coenzyme A: The behenoyl chloride is then reacted with coenzyme A in the presence of a base such as triethylamine to form behenoyl Coenzyme A.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of behenoyl Coenzyme A (ammonium salt) typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Bulk Synthesis: Large quantities of behenic acid are converted to behenoyl chloride.
Automated Reaction: The behenoyl chloride is reacted with coenzyme A in controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
Behenoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to behenic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Behenic aldehyde or behenic ketone.
Reduction: Behenic acid.
Substitution: Various substituted behenoyl derivatives depending on the nucleophile used.
科学的研究の応用
Behenoyl Coenzyme A (ammonium salt) is widely used in scientific research due to its role in lipid metabolism. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Studies the impact of fatty acid metabolism on diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of bio-based materials and as a standard in analytical techniques.
作用機序
Behenoyl Coenzyme A (ammonium salt) functions by participating in the activation and transfer of long-chain fatty acids within cells. It acts as a substrate for enzymes such as fatty acyl-CoA synthetase, which catalyzes the formation of fatty acyl-CoA derivatives. These derivatives are then involved in various metabolic pathways, including beta-oxidation, lipid biosynthesis, and signaling pathways.
類似化合物との比較
Similar Compounds
Palmitoyl Coenzyme A: A derivative of palmitic acid, involved in similar metabolic pathways.
Stearoyl Coenzyme A: Derived from stearic acid, also participates in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated fatty acid derivative, involved in different metabolic processes due to its double bond.
Uniqueness
Behenoyl Coenzyme A (ammonium salt) is unique due to its long-chain structure, which affects its solubility and interaction with enzymes. Its specific chain length makes it a valuable tool for studying the metabolism of very long-chain fatty acids, which are less common but crucial in certain biological processes.
特性
分子式 |
C43H87N10O17P3S |
|---|---|
分子量 |
1141.2 g/mol |
IUPAC名 |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3 |
InChIキー |
DSSMNGMIRQGXTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

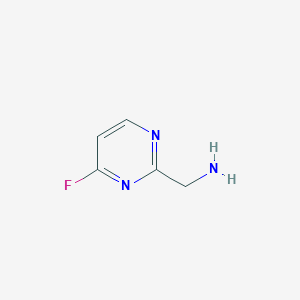



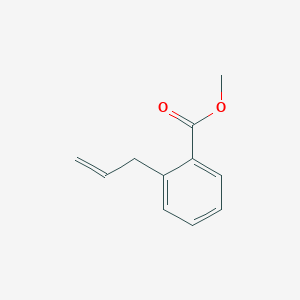
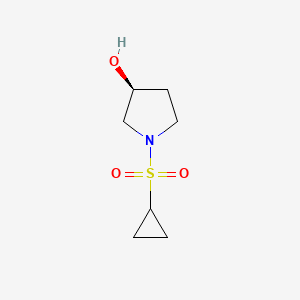

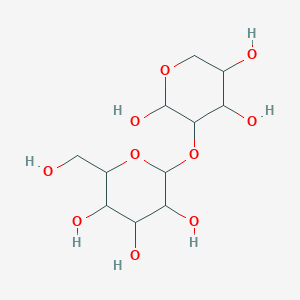
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
